molecular formula C20H24N6O2S2 B12739223 2,2'-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) CAS No. 124041-18-5

2,2'-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide)

Cat. No.: B12739223
CAS No.: 124041-18-5
M. Wt: 444.6 g/mol
InChI Key: NYRLMLIHNWXSOE-ASIDMNOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) is a complex organic compound with a molecular formula of C20H24N6O2S2. This compound is known for its unique structure, which includes two hydrazinecarbothioamide groups connected by an ethanediylidene bridge. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinecarbothioamide derivative. Finally, the ethanediylidene bridge is introduced through a condensation reaction with ethanedial. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .

Chemical Reactions Analysis

2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles like halides or alkoxides replace the methoxy group.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.

Scientific Research Applications

2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This binding can disrupt cellular processes, leading to cell death in microbial or cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, as these complexes can catalyze specific reactions or inhibit enzyme activity .

Comparison with Similar Compounds

Properties

CAS No.

124041-18-5

Molecular Formula

C20H24N6O2S2

Molecular Weight

444.6 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(E)-[(2E)-2-[(4-methoxyphenyl)methylcarbamothioylhydrazinylidene]ethylidene]amino]thiourea

InChI

InChI=1S/C20H24N6O2S2/c1-27-17-7-3-15(4-8-17)13-21-19(29)25-23-11-12-24-26-20(30)22-14-16-5-9-18(28-2)10-6-16/h3-12H,13-14H2,1-2H3,(H2,21,25,29)(H2,22,26,30)/b23-11+,24-12+

InChI Key

NYRLMLIHNWXSOE-ASIDMNOUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=S)N/N=C/C=N/NC(=S)NCC2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NN=CC=NNC(=S)NCC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.